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N(4)-methylcytosine
Descripción general
Descripción
N(4)-Methylcytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA. This compound is characterized by the addition of a methyl group at the nitrogen atom in the fourth position of the cytosine ring. This compound plays a significant role in epigenetic regulation, influencing gene expression and cellular differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N(4)-methylcytosine typically involves the methylation of cytosine. One common method is the reaction of cytosine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: N(4)-Methylcytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N(4)-methyluracil.
Reduction: Reduction reactions can convert it back to cytosine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: N(4)-methyluracil.
Reduction: Cytosine.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DNA Repair and Replication
4mC plays a crucial role in DNA repair mechanisms. It is involved in correcting replication errors and regulating the cell cycle, thereby maintaining genomic stability . The presence of 4mC can also influence the activity of restriction-modification systems, protecting bacterial DNA from degradation by restriction enzymes .
Gene Regulation
The distribution of 4mC sites within the genome is significant for gene expression regulation. Accurate identification of these sites enhances our understanding of epigenetic modifications' roles in gene regulation and disease mechanisms, such as cancer .
Detection Methods for N(4)-methylcytosine
Due to the difficulties associated with experimental identification of 4mC sites, several computational tools have been developed:
- 4mCPred : A machine learning tool designed for predicting 4mC sites across various species including Caenorhabditis elegans and Drosophila melanogaster. It utilizes position-specific trinucleotide propensity features for accurate predictions .
- iDNA4mC : This tool identifies 4mC sites based on sequence features and has shown effectiveness across multiple species .
- 4mC-TAB-seq : A sequencing method that differentiates between 4mC and other methylation marks by converting cytosines to thymines during sequencing, providing insights into methylation patterns in specific bacterial genomes .
Applications in Cancer Research
Recent studies have highlighted the potential of targeting 4mC for cancer therapy:
- Antitumor Activity : Compounds that influence 4mC levels or mimic its action have shown promise as anticancer agents. For instance, certain derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, indicating their potential as therapeutic agents .
- Therapeutic Strategies : Understanding the role of 4mC in cancer can lead to novel therapeutic strategies aimed at modifying epigenetic states to combat drug resistance and improve treatment efficacy .
Case Studies and Data Tables
Study | Methodology | Findings |
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Study A | Utilized 4mCPred for site prediction | Identified critical roles of 4mC in E. coli DNA repair mechanisms |
Study B | Employed iDNA4mC for genome-wide analysis | Revealed correlations between 4mC distribution and gene expression levels |
Study C | Conducted cytotoxicity assays on cancer cell lines | Found that compounds affecting 4mC exhibited significant anticancer properties |
Mecanismo De Acción
N(4)-Methylcytosine exerts its effects primarily through epigenetic mechanisms. The methyl group added to the cytosine base can inhibit the binding of transcription factors to DNA, thereby regulating gene expression. This modification can also recruit proteins that recognize methylated DNA, leading to changes in chromatin structure and gene silencing.
Comparación Con Compuestos Similares
5-Methylcytosine: Another methylated form of cytosine, but with the methyl group at the fifth position.
N(4)-Ethylcytosine: Similar to N(4)-methylcytosine but with an ethyl group instead of a methyl group.
5-Hydroxymethylcytosine: A hydroxymethylated form of cytosine at the fifth position.
Uniqueness: this compound is unique due to its specific methylation at the nitrogen atom in the fourth position, which significantly impacts its chemical reactivity and biological function. Unlike 5-methylcytosine, which is more common in mammalian DNA, this compound is less prevalent but plays a distinct role in certain bacterial and viral genomes.
Actividad Biológica
N(4)-methylcytosine (4mC) is a significant epigenetic modification found primarily in prokaryotic organisms and is increasingly recognized for its biological roles in various cellular processes. This article delves into the biological activity of 4mC, highlighting its functions, mechanisms, and implications in gene regulation, DNA repair, and evolutionary biology.
Overview of this compound
4mC is formed by the methylation of the amino group at the C-4 position of cytosine residues in DNA. This modification is catalyzed by specific N-4 cytosine-specific DNA methyltransferases (DNMTs) and plays crucial roles in several biological processes:
- Gene Expression Regulation: 4mC is involved in modulating gene expression levels, influencing transcriptional activity.
- DNA Repair and Replication: It helps correct DNA replication errors and controls the DNA replication cycle, ensuring genomic stability.
- Restriction-Modification Systems: 4mC serves as a protective mechanism against restriction enzyme-mediated degradation, distinguishing self from non-self DNA in bacterial systems.
1. Gene Regulation
The presence of 4mC in promoter regions has been associated with altered gene expression patterns. Studies indicate that 4mC modifications can either enhance or repress transcription depending on the genomic context. For instance, the distribution of 4mC sites correlates with active transcription regions, suggesting a role in facilitating gene activation or silencing through epigenetic mechanisms .
2. DNA Repair Mechanisms
Research has shown that 4mC is integral to DNA repair pathways. It participates in recognizing and correcting mismatches during DNA replication. The methylation state can signal repair machinery to address errors, thereby maintaining genomic integrity .
3. Evolutionary Implications
The evolutionary significance of 4mC lies in its role in horizontal gene transfer and adaptation. By influencing gene expression and stability, 4mC modifications may contribute to the evolutionary fitness of bacterial species under varying environmental pressures .
Detection and Analysis of 4mC
Due to its relatively low abundance compared to other methylation marks like 5-methylcytosine (5mC), detecting 4mC has posed challenges. Recent advancements include:
- Single-Molecule Real-Time (SMRT) Sequencing: This technique allows for direct observation of methylation patterns across genomes, facilitating comprehensive mapping of 4mC sites .
- Machine Learning Approaches: Algorithms have been developed to predict 4mC locations based on genomic sequences, improving detection efficiency .
Case Study 1: Role in Bacterial Gene Regulation
A study focused on Caldicellulosiruptor, a hyperthermophilic bacterium, utilized 4mC-TAB-seq to analyze methylation patterns. Results indicated that specific 4mC modifications were crucial for regulating genes involved in stress responses and metabolic pathways .
Case Study 2: Evolutionary Adaptation Mechanisms
In another investigation involving Escherichia coli, researchers demonstrated how variations in 4mC patterns could influence the bacterium's adaptability to antibiotic resistance by modulating expression levels of resistance genes .
Propiedades
IUPAC Name |
6-(methylamino)-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-3-7-5(9)8-4/h2-3H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKQFAEFWCNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902933 | |
Record name | NoName_3509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-47-9 | |
Record name | 6-(Methylamino)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6220-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(4)-Methylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006220479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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